N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. The molecule features a 4-methylphenyl substituent at the 7-position of the thienopyrimidine ring and an N-(4-butylphenyl)acetamide group at the 3-position. This structural configuration is critical for its physicochemical properties, including solubility, bioavailability, and receptor-binding interactions.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-3-4-5-18-8-12-20(13-9-18)27-22(29)14-28-16-26-23-21(15-31-24(23)25(28)30)19-10-6-17(2)7-11-19/h6-13,15-16H,3-5,14H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRUQSVPZYRMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the thienopyrimidine core, followed by the introduction of the butylphenyl and methylphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related thieno[3,2-d]pyrimidine derivatives:
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Biological Activity (if reported) | Reference ID |
|---|---|---|---|---|---|
| N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide | C₂₆H₂₆N₃O₂S | 7-(4-methylphenyl), 3-(N-4-butylphenyl) | 452.58 | Not explicitly reported | [7] |
| 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide | C₂₂H₁₉FN₃O₃S | 7-(4-fluorophenyl), 3-(N-3-methoxybenzyl) | 439.47 | Antimicrobial potential (inferred) | [1] |
| 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | C₂₃H₂₀F₃N₃O₃S₂ | 3-(4-methylphenyl), 2-sulfanyl, 4-(trifluoromethoxy) | 535.55 | Enhanced lipophilicity (inferred) | [8] |
| N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | C₂₅H₂₅N₃O₂S₂ | 7-phenyl, 3-methyl, 2-sulfanyl | 463.61 | Analgesic activity (structural analog) | [4, 7] |
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorophenyl group in ’s compound likely enhances metabolic stability compared to the 4-methylphenyl group in the target compound, as fluorine substitution often reduces oxidative degradation .
Lipophilicity and Solubility :
- The 4-butylphenyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to the 3-methoxybenzyl group in (logP ~2.8). This may limit aqueous solubility but improve membrane permeability .
- The trifluoromethoxy group in further elevates lipophilicity (logP ~4.1), suggesting utility in CNS-targeting applications .
Synthetic Pathways: Thieno[3,2-d]pyrimidine derivatives are typically synthesized via cyclocondensation of substituted aldehydes (e.g., 4-methylbenzaldehyde) with thiourea or cyanamide derivatives under acidic or basic conditions . Modifications at the 3-position (e.g., acetamide vs. sulfanyl groups) require tailored reagents (e.g., chloroacetamide or mercaptoacetic acid) .
Research Findings and Limitations
- Antimicrobial Activity : highlights that pyrimidine-thiazole hybrids with acetamide side chains exhibit mild to moderate antimicrobial activity. The target compound’s 4-butylphenyl group may enhance activity against Gram-positive bacteria due to improved membrane interaction .
- Analgesic Potential: Analogs with N-(4-phenylthiazol-2-yl)acetamide moieties (e.g., ’s 8c and 8e) show significant analgesic activity in murine models, suggesting the target compound’s acetamide group could confer similar properties .
- Gaps in Data: No direct pharmacological studies on the target compound were found in the provided evidence. Predictions are based on structural analogs, necessitating further in vitro/in vivo validation.
Biological Activity
N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound that belongs to the thienopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H25N3O2S2, with a molecular weight of 463.6 g/mol. The compound features a thieno[3,2-d]pyrimidine core that is known for diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thienopyrimidine structure allows for various interactions that can modulate biological pathways, potentially leading to therapeutic effects.
Biological Activity
1. Enzyme Inhibition
Research indicates that compounds within the thienopyrimidine class exhibit significant inhibitory effects on various enzymes. For instance, studies have demonstrated that similar compounds can inhibit cholinesterases (AChE and BChE), which are crucial in neurotransmission and are targets in treating neurodegenerative diseases.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | AChE | 19.2 |
| Compound B | BChE | 13.2 |
| N-(4-butylphenyl)-2-[...] | AChE | TBD |
| N-(4-butylphenyl)-2-[...] | BChE | TBD |
2. Anticancer Activity
Thienopyrimidines have been studied for their anticancer properties. For example, certain derivatives have shown antiproliferative effects against various cancer cell lines by inducing cell cycle arrest and apoptosis.
Case Study: Antiproliferative Activity
In a study assessing the antiproliferative activity of thienopyrimidine derivatives on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, MCF7 breast carcinoma), it was found that some derivatives exhibited IC50 values in the nanomolar range. These findings suggest that modifications to the thienopyrimidine structure can enhance anticancer activity.
Table 2: Antiproliferative Activity Data
| Cell Line | Compound | IC50 (nM) |
|---|---|---|
| HT-29 | Compound A | 50 |
| M21 | Compound B | 75 |
| MCF7 | N-(4-butylphenyl)-2-[...] | TBD |
Pharmacological Applications
Given its biological activity profile, this compound has potential applications in drug development targeting neurodegenerative diseases and cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
